Methyl 7-(3-formylfuran-2-YL)heptanoate
Description
Methyl 7-(3-formylfuran-2-YL)heptanoate is a synthetic ester derivative featuring a heptanoate backbone substituted with a 3-formylfuran-2-yl group. The compound’s furan ring and formyl group suggest reactivity useful in organic synthesis or pharmaceutical intermediates, though further research is required to confirm its specific roles.
Properties
CAS No. |
61211-06-1 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl 7-(3-formylfuran-2-yl)heptanoate |
InChI |
InChI=1S/C13H18O4/c1-16-13(15)7-5-3-2-4-6-12-11(10-14)8-9-17-12/h8-10H,2-7H2,1H3 |
InChI Key |
UTWHVSDGJIPFFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC1=C(C=CO1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(3-formylfuran-2-yl)heptanoate typically involves the reaction of 3-formylfuran with heptanoic acid in the presence of a suitable catalyst. One common method involves the use of a Lewis acid catalyst such as zinc chloride (ZnCl2) to facilitate the reaction. The reaction is carried out under reflux conditions in an organic solvent such as toluene, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(3-formylfuran-2-yl)heptanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: 7-(3-carboxyfuran-2-yl)heptanoic acid.
Reduction: 7-(3-hydroxyfuran-2-yl)heptanoate.
Substitution: 7-(3-bromofuran-2-yl)heptanoate.
Scientific Research Applications
Methyl 7-(3-formylfuran-2-yl)heptanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 7-(3-formylfuran-2-yl)heptanoate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. Additionally, the furan ring can participate in various biochemical reactions, contributing to the compound’s overall activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares Methyl 7-(3-formylfuran-2-YL)heptanoate with structurally related esters, including Methyl heptanoate, Ethyl heptanoate, and Methyl 7-(2-furoyl)heptanoate.
Functional and Application Differences
- Methyl heptanoate: A volatile ester with applications in gas chromatography (GC) standards and food flavoring due to its fruity odor . Lacks functional groups for complex reactivity.
- Ethyl heptanoate: Similar to methyl heptanoate but with a higher molecular weight, leading to slower evaporation rates. Used in perfumery and solvents .
- This compound: The 3-formyl substituent on the furan ring may enhance its utility in pharmaceuticals, such as serving as a building block for kinase inhibitors or antimicrobial agents (inferred from related patents, e.g., ).
Research Findings and Clinical Relevance
- Patent Applications: Complex heptanoate esters, such as those in Reference Example 73 of EP 4 374 877 A2, highlight their role in synthesizing therapeutic agents targeting inflammation or metabolic disorders .
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